molecular formula C26H33N3O4S B496657 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide

Cat. No.: B496657
M. Wt: 483.6g/mol
InChI Key: HJADSYSVAKDGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide is a complex organic compound with the molecular formula C26H33N3O4S and a molar mass of 483.62 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Mechanism of Action

The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes . The piperazine ring is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings .

Comparison with Similar Compounds

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H33N3O4S

Molecular Weight

483.6g/mol

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-3-cyclohexylpropanamide

InChI

InChI=1S/C26H33N3O4S/c30-25(15-14-21-8-3-1-4-9-21)27-23-12-7-13-24(20-23)34(32,33)29-18-16-28(17-19-29)26(31)22-10-5-2-6-11-22/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,30)

InChI Key

HJADSYSVAKDGQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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